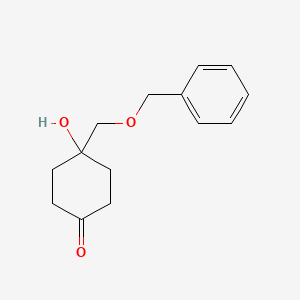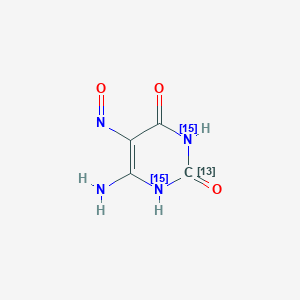
(R)-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an isopropylbenzamido group, and a phenylpropanoate moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Isopropylbenzamido Group: This step involves the acylation of the intermediate compound with an isopropylbenzoyl chloride in the presence of a base.
Formation of the Phenylpropanoate Moiety: This step involves the esterification of the intermediate compound with phenylpropanoic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
相似化合物的比较
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can be compared with other similar compounds, such as:
2-Pyrrolidin-2-ylpyridine: This compound shares the pyrrolidinone ring structure but differs in its substituents and overall molecular configuration.
Trifluorotoluene: While not structurally similar, this compound is often used in similar chemical reactions and applications.
The uniqueness of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C23H30N2O5 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C23H30N2O5/c1-15(2)17-8-10-18(11-9-17)22(28)24-19(14-16-6-4-3-5-7-16)23(29)30-25-20(26)12-13-21(25)27/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28)/t17?,18?,19-/m1/s1 |
InChI 键 |
OIBIHFXGMGXIPT-CTWPCTMYSA-N |
手性 SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
规范 SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
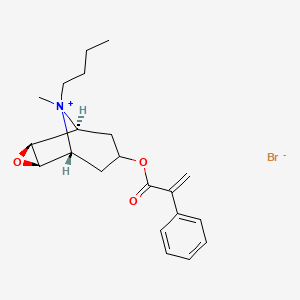
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)

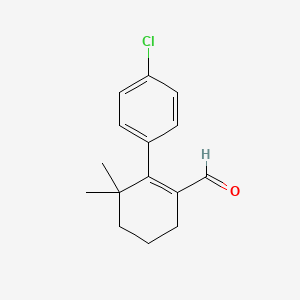
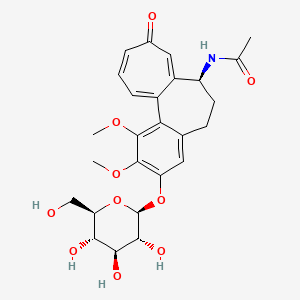
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

